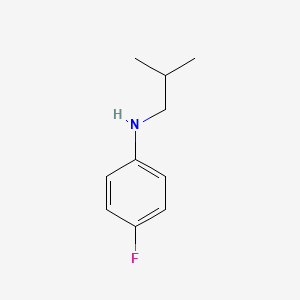

4-Fluoro-N-(2-methylpropyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Materials Science

In organic synthesis, aniline derivatives are versatile precursors for a multitude of complex molecules. They are fundamental in the synthesis of heterocyclic compounds like benzothiazole (B30560) and cinnoline (B1195905) derivatives, as well as in the creation of azo dyes. wisdomlib.org The reactivity of the aniline core allows for a wide array of chemical transformations, enabling the construction of intricate molecular architectures.

In the realm of materials science, aniline derivatives are the monomers used to produce polyaniline and its derivatives. These conducting polymers possess unique electronic and optical properties, making them suitable for applications in electronic devices, sensors, and anti-corrosion coatings. The specific properties of these materials can be finely adjusted by selecting different substituents on the aniline monomer.

Overview of Fluoro- and Alkyl-Substituted Anilines

The strategic placement of fluoro and alkyl groups on the aniline ring significantly influences the compound's characteristics. Fluorine substitution, due to its high electronegativity, can alter the electronic properties of the aniline molecule, which can be beneficial in the design of pharmaceuticals and advanced materials. ontosight.aimdpi.com The position of the fluorine atom is a key determinant of its effect on the molecule's reactivity and noncovalent interactions. researchgate.net For instance, studies on para-halogeno anilines have shown that fluorine substitution can enhance the ability of the adjacent amine group to form strong hydrogen bonds. researchgate.net

Alkyl groups, on the other hand, primarily introduce steric bulk, which can direct the regioselectivity of reactions and modify physical properties such as solubility. rsc.org N-alkylation of anilines is a common strategy to produce valuable industrial intermediates, though controlling over-alkylation can be a synthetic challenge. The combination of both fluoro and alkyl substituents allows for the creation of anilines with finely tuned steric and electronic properties for specific applications.

Research Landscape for 4-Fluoro-N-(2-methylpropyl)aniline and Related Structures

The research landscape for this compound and its analogs is centered on its utility as a key intermediate in the synthesis of more complex molecules. sigmaaldrich.comnih.gov Its structure, featuring a fluorine atom at the para position and an isobutyl group on the nitrogen, is a valuable motif in medicinal chemistry and materials science. nih.gov Research in this area often focuses on developing efficient synthetic methodologies and exploring the compound's reactivity in various chemical transformations. For example, related N-alkyl anilines have been utilized in visible-light-driven annulation reactions to synthesize substituted tetrahydroquinolines. nih.gov The specific substitution pattern of this compound makes it a significant building block in the development of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTNIJUJUKUAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro N 2 Methylpropyl Aniline

Conventional Synthetic Routes for N-Alkylated Fluoroanilines

Traditional methods for preparing N-alkylated fluoroanilines like 4-Fluoro-N-(2-methylpropyl)aniline often involve direct alkylation, nucleophilic substitution, or multi-step sequences starting from precursor molecules.

Direct N-Alkylation Approaches

Direct N-alkylation of 4-fluoroaniline (B128567) with an isobutyl halide (e.g., isobutyl bromide) represents a straightforward approach to forming the target molecule. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. google.com Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields. google.com However, a significant drawback of direct alkylation is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. dtu.dk

Another direct method is reductive amination. This one-pot reaction involves the condensation of 4-fluoroaniline with isobutyraldehyde (B47883) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. dcu.ie This approach can offer good selectivity for the mono-alkylated product.

| Alkylating Agent | Reaction Type | Key Reagents | Potential Byproducts |

| Isobutyl halide | Nucleophilic Substitution | Base, Phase-transfer catalyst | Tertiary amine, Quaternary ammonium salt |

| Isobutyraldehyde | Reductive Amination | Reducing agent (e.g., NaBH4) | Over-reduction products |

Aromatic Nucleophilic Substitution Strategies for Fluorinated Anilines

Aromatic nucleophilic substitution (SNAr) reactions can also be utilized, particularly when starting with a more activated fluoroaromatic compound. core.ac.uk In this strategy, a di- or poly-fluorinated benzene (B151609) ring is reacted with isobutylamine (B53898). The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack. core.ac.uk The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of a fluoride (B91410) ion to yield the N-alkylated product. core.ac.uk The position of substitution (ortho, meta, para) is influenced by the substitution pattern of the starting fluoroarene. core.ac.uk While effective, this method is contingent on the availability of suitable polyfluorinated starting materials.

Multi-Step Synthesis from Precursors (e.g., Reduction of Nitroarenes)

A common and industrially relevant route involves a multi-step synthesis starting from 4-fluoronitrobenzene. This precursor is first reduced to 4-fluoroaniline. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a widely used method for this reduction due to its high efficiency and yield.

Following the reduction, the resulting 4-fluoroaniline can then be alkylated using one of the direct N-alkylation methods described previously, such as reductive amination with isobutyraldehyde. google.com This two-step process, combining nitro group reduction and subsequent reductive amination, is a versatile approach for synthesizing various N-alkylated anilines.

Advanced Catalytic Approaches in Carbon-Nitrogen Bond Formation

Modern synthetic chemistry has seen the development of powerful catalytic systems that enable more efficient and selective C-N bond formation, overcoming some of the limitations of conventional methods.

Palladium-Catalyzed Cross-Coupling for N-Arylation

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgnumberanalytics.comnih.gov This palladium-catalyzed cross-coupling reaction provides a highly versatile and efficient method for the synthesis of aryl amines. wikipedia.org In the context of synthesizing this compound, this reaction would involve the coupling of an aryl halide, such as 4-fluorobromobenzene or 4-fluoroiodobenzene, with isobutylamine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired N-aryl amine and regenerate the Pd(0) catalyst. numberanalytics.com The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands, such as BINAP or DPPF, being developed to improve reaction rates and yields, especially for primary amines. wikipedia.org The development of sterically hindered ligands has further expanded the scope of this reaction to include a wide range of substrates under milder conditions. wikipedia.org This methodology offers significant advantages over traditional methods, including broader substrate scope and greater functional group tolerance. wikipedia.org

| Catalyst System | Reactants | Key Features |

| Pd(0) with phosphine (B1218219) ligands (e.g., BINAP, DPPF) | Aryl halide (e.g., 4-fluorobromobenzene), Isobutylamine | High efficiency, broad substrate scope, good functional group tolerance. wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. alfa-chemistry.compandawainstitute.com In the synthesis of this compound, several green approaches can be considered.

One key area is the use of biocatalysis. Enzymes such as reductive aminases (RedAms) can be used for the N-alkylation of amines. nih.govacs.org These enzymatic reactions often occur under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. nih.govacs.org For instance, a RedAm could be used to catalyze the reaction between 4-fluoroaniline and an aldehyde derived from isobutanol. nih.gov Furthermore, nitroreductase enzymes offer a green alternative for the reduction of nitroarenes to anilines, avoiding the use of high-pressure hydrogen gas and precious metal catalysts. nih.govacs.org

The use of greener solvents is another important aspect. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, can act as both the catalyst and the solvent in N-alkylation reactions, offering advantages such as low cost, biodegradability, and recyclability. researchgate.net Similarly, gas-expanded liquids, such as those using carbon dioxide, can replace harmful organic solvents and lead to energy savings due to lower processing pressures. psu.edu

Atom economy is also a central tenet of green chemistry. Catalytic methods, like the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric reactions. The "hydrogen borrowing" or "hydrogen autotransfer" strategy, often catalyzed by iridium or ruthenium complexes, allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This approach avoids the pre-activation of the alcohol and the use of alkylating agents that generate stoichiometric waste.

| Green Chemistry Approach | Application in Synthesis | Environmental Benefit |

| Biocatalysis | Enzymatic N-alkylation or nitro reduction. nih.govacs.org | Mild reaction conditions, reduced waste, use of renewable resources. alfa-chemistry.com |

| Green Solvents | Use of deep eutectic solvents or gas-expanded liquids. researchgate.netpsu.edu | Reduced toxicity, recyclability, lower energy consumption. researchgate.net |

| Hydrogen Borrowing Catalysis | N-alkylation of 4-fluoroaniline with isobutanol. rsc.org | High atom economy, water as the only byproduct. |

Solvent-Free and Environmentally Benign Protocols

The synthesis of N-alkylated aromatic amines, such as this compound, has traditionally involved methods that can generate significant waste and utilize harsh reagents. However, modern synthetic chemistry is increasingly focused on developing greener, more sustainable processes. In this context, solvent-free and other environmentally benign protocols represent a significant advancement. These methods aim to reduce or eliminate the use of volatile organic solvents, improve energy efficiency, and minimize the formation of toxic byproducts.

A primary and highly effective green route for the synthesis of this compound is the direct reductive amination of a carbonyl compound with an amine. This reaction can be approached in two ways: the reaction of 4-fluoroaniline with isobutyraldehyde or the reaction of 4-fluorobenzaldehyde (B137897) with isobutylamine. The key to the environmental soundness of this approach lies in the reaction conditions.

Research into greener synthetic methodologies has demonstrated the efficacy of solvent-free reactions, often facilitated by mechanochemistry (grinding) or the use of solid acid catalysts. For instance, the synthesis of Schiff bases, which are intermediates in reductive amination, has been successfully achieved by simply grinding the constituent aniline (B41778) and aldehyde together in a mortar and pestle. semanticscholar.org This method is not only solvent-free but also highly energy-efficient. Following the formation of the intermediate imine, a subsequent reduction step is required. Environmentally benign reducing agents and conditions, such as the use of sodium borohydride with a solid acid activator under solvent-free conditions, have been reported for similar transformations. researchgate.net

Another eco-friendly approach involves using water as the reaction medium, which is an abundant and non-toxic solvent. semanticscholar.org The development of catalysts that are effective in aqueous media or can be easily recovered and reused is central to these green protocols. mdpi.com While specific data for the synthesis of this compound using these methods is not extensively detailed in published literature, the principles are well-established for analogous compounds. For example, procedures for the direct and indirect reductive amination of various aldehydes and ketones under solvent-free conditions have been developed, highlighting the versatility of this green chemistry approach. researchgate.netrsc.org

The table below outlines a proposed solvent-free synthetic pathway based on established green chemical principles for the synthesis of this compound.

| Reactant A | Reactant B | Method | Reducing Agent System | Expected Product |

| 4-Fluoroaniline | Isobutyraldehyde | Solvent-free grinding followed by reduction | Sodium borohydride / p-Toluenesulfonic acid monohydrate | This compound |

| 4-Fluorobenzaldehyde | Isobutylamine | One-pot solvent-free reaction | Sodium borohydride / Boric acid | This compound |

These methodologies represent a significant step towards the sustainable production of fine chemicals, aligning with the core principles of green chemistry by preventing waste, maximizing atom economy, and avoiding the use of hazardous substances. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro N 2 Methylpropyl Aniline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

The FT-IR and FT-Raman spectra of 4-fluoroaniline (B128567) have been extensively studied. The presence of the fluorine atom and the amino group on the benzene (B151609) ring gives rise to characteristic vibrational bands. For instance, the N-H stretching vibrations in anilines typically appear in the region of 3300-3500 cm⁻¹. nih.gov The C-F stretching vibration is expected in the range of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the in-plane and out-of-plane bending vibrations appear at lower wavenumbers.

The introduction of the 2-methylpropyl (isobutyl) group at the nitrogen atom will introduce additional vibrational modes. The C-H stretching vibrations of the aliphatic isobutyl group will be observed in the 2850-2960 cm⁻¹ region. The bending vibrations of the CH₂, CH, and CH₃ groups will also be present in the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibration, which is coupled with other vibrations, will also be a key indicator of the N-alkylation.

A comparative analysis of the spectra of 4-fluoroaniline and N-isobutylaniline would allow for a detailed assignment of the vibrational modes of the target molecule.

Table 1: Predicted Prominent Vibrational Bands for 4-Fluoro-N-(2-methylpropyl)aniline based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | ~3400 | nih.gov |

| Aromatic C-H | Stretching | >3000 | |

| Aliphatic C-H | Stretching | 2850-2960 | |

| C=C (aromatic) | Stretching | 1600-1450 | |

| C-N | Stretching | 1350-1250 | |

| C-F | Stretching | 1250-1000 | |

| C-H (aromatic) | Out-of-plane bending | 900-675 |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups and compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the precise determination of molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the isobutyl group. While a specific spectrum for the title compound is not available, data from N-isobutylaniline and other N-alkylated anilines can be used for prediction. rsc.orgrsc.org

The aromatic protons of the 4-fluorophenyl group will appear as a complex multiplet system due to both proton-proton and proton-fluorine couplings. The protons ortho to the fluorine atom will be split by the adjacent protons and the fluorine atom, while the protons ortho to the amino group will also show characteristic splitting patterns.

The protons of the N-(2-methylpropyl) group will exhibit a more straightforward pattern. The two methylene (B1212753) protons (CH₂) adjacent to the nitrogen will likely appear as a doublet, coupled to the single methine proton (CH). This methine proton will be a multiplet, split by the methylene protons and the six equivalent methyl protons (CH₃). The six methyl protons are expected to appear as a doublet, coupled to the methine proton. The chemical shifts will be influenced by the electron-withdrawing fluorine atom on the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Reference |

| Aromatic H (ortho to F) | 6.8 - 7.2 | Multiplet | nih.gov | |

| Aromatic H (ortho to NH) | 6.5 - 6.8 | Multiplet | nih.gov | |

| N-H | ~3.5 - 4.5 | Singlet (broad) | rsc.org | |

| N-CH₂ | ~2.9 | Doublet | ~7 | rsc.org |

| CH(CH₃)₂ | ~1.8 | Multiplet | ~7 | rsc.org |

| CH(CH₃)₂ | ~0.9 | Doublet | ~7 | rsc.org |

This table is predictive and based on the analysis of structurally related compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The 4-fluorophenyl group will show six distinct signals for the aromatic carbons, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine and the amino group.

The isobutyl group will display three signals corresponding to the methylene carbon (CH₂), the methine carbon (CH), and the two equivalent methyl carbons (CH₃). The chemical shifts of these aliphatic carbons will be in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Reference |

| C-F | 155 - 160 | ~240 (¹JCF) | nih.gov |

| C-NH | 145 - 150 | nih.gov | |

| Aromatic C (ortho to F) | 115 - 120 | ~20 (²JCF) | nih.gov |

| Aromatic C (ortho to NH) | 113 - 118 | ~8 (³JCF) | nih.gov |

| N-CH₂ | ~52 | rsc.org | |

| CH(CH₃)₂ | ~28 | rsc.org | |

| CH(CH₃)₂ | ~20 | rsc.org |

This table is predictive and based on the analysis of structurally related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₀H₁₄FN), the expected monoisotopic mass is approximately 167.11 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Possible Fragmentation Pathway |

| 167 | [C₁₀H₁₄FN]⁺• | Molecular Ion |

| 152 | [C₉H₁₁FN]⁺• | Loss of CH₃ |

| 124 | [C₇H₇FN]⁺ | α-cleavage, loss of C₃H₇ |

| 110 | [C₆H₅FN]⁺• | Loss of C₄H₉ (isobutyl group) |

This table is predictive and based on general fragmentation patterns of similar compounds.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, no published X-ray crystal structure of this compound has been found in the common crystallographic databases.

Should a suitable crystal be obtained, X-ray diffraction would reveal the precise conformation of the N-(2-methylpropyl) group relative to the 4-fluoroaniline ring. It would also elucidate the nature of any intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially weak interactions involving the fluorine atom, which would govern the crystal packing. The planarity of the aniline (B41778) ring and the geometry around the nitrogen atom would also be accurately determined. The synthesis and crystallographic analysis of related N,N-bis(2-methylpropyl)aniline has been reported, which could serve as a reference for potential packing motifs.

Computational and Theoretical Investigations of 4 Fluoro N 2 Methylpropyl Aniline

Density Functional Theory (DFT) Studies of Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govscience.gov Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), are commonly employed to model the properties of aniline (B41778) derivatives with high accuracy. mjcce.org.mkresearchgate.net Such studies provide a comprehensive understanding of the molecule's fundamental quantum chemical properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. nih.gov This process systematically alters the molecule's geometry to find the arrangement with the lowest electronic energy. For a flexible molecule like 4-Fluoro-N-(2-methylpropyl)aniline, which has rotational freedom around the C-N bond and within the isobutyl group, a conformational analysis is crucial.

This analysis involves identifying all stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. The global minimum energy conformation represents the most populated and stable structure of the molecule under standard conditions. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the foundational data for all other subsequent calculations.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) Note: Specific calculated values for this compound are not available in the literature. This table illustrates the typical parameters that would be determined.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-F | To Be Determined |

| C-N | To Be Determined | |

| N-H | To Be Determined | |

| C-C (Aromatic) | To Be Determined | |

| Bond Angle | C-C-F | To Be Determined |

| C-N-C | To Be Determined | |

| H-N-C | To Be Determined | |

| Dihedral Angle | C-C-N-C | To Be Determined |

Electronic Structure Characterization

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. thaiscience.info

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, whereas the LUMO is often distributed over the aromatic ring. thaiscience.inforesearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: Specific calculated values for this compound are not available in the literature. This table illustrates the parameters that would be determined.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | To Be Determined |

| LUMO Energy | To Be Determined |

| HOMO-LUMO Energy Gap (ΔE) | To Be Determined |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. mjcce.org.mk It transforms the calculated wave function into a localized form that corresponds to the chemist's Lewis structure picture of lone pairs and chemical bonds. nih.gov

This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) interactions. It evaluates the stabilizing energy associated with the delocalization of electron density from occupied "donor" NBOs (like lone pairs or bonding orbitals) to unoccupied "acceptor" NBOs (typically antibonding orbitals). mjcce.org.mk For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the phenyl ring, which contributes to the stability of the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the electronegative fluorine and nitrogen atoms. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which are usually found around the hydrogen atoms, particularly the N-H proton. thaiscience.info

Theoretical Prediction of Spectroscopic Parameters (Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are highly effective in predicting spectroscopic properties. The theoretical vibrational frequencies (Infrared and Raman spectra) can be computed for the optimized geometry. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation, and they are typically corrected using a scaling factor to improve agreement with experimental data. Analysis of these vibrational modes allows for the assignment of specific peaks in the experimental spectra to particular molecular motions.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, corresponding to the absorption maxima (λmax) in the UV-Vis spectrum. mdpi.com These calculations can help elucidate the nature of the electronic transitions, such as n→π* or π→π*, that give rise to the observed absorption bands.

Table 3: Predicted Vibrational and Electronic Spectra Data (Illustrative) Note: Specific calculated values for this compound are not available in the literature. This table illustrates the parameters that would be determined.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Major IR Frequencies (cm-1) | To Be Determined | To Be Measured |

| Major Raman Frequencies (cm-1) | To Be Determined | To Be Measured |

| UV-Vis λmax (nm) | To Be Determined | To Be Measured |

Compound Index

Thermodynamic Parameters and Stability Analysis

While specific experimental thermodynamic data for this compound are not extensively documented in public literature, these values are commonly predicted with high accuracy using quantum chemical methods, particularly Density Functional Theory (DFT). researchgate.net Such calculations are fundamental to assessing the molecule's stability and energetic landscape.

Computational studies on similar aniline derivatives and other sulfur-halogen compounds using DFT methods like LC-ωPBE and LC-BLYP have shown that thermodynamic parameters are closely linked to molecular structure and stability. chemmethod.com For instance, stability can be correlated with the chemical hardness (η) and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com A larger HOMO-LUMO gap and greater chemical hardness generally imply higher kinetic stability and lower chemical reactivity. chemmethod.com Therefore, a DFT calculation for this compound would provide these electronic and thermodynamic properties, offering a comprehensive picture of its intrinsic stability.

To illustrate the type of data obtained from such analyses, the following table presents representative thermodynamic parameters calculated for a related disulfide difluoride isomer using DFT, demonstrating the insights that could be derived for this compound.

Table 1: Representative Thermodynamic and Electronic Properties Calculated via DFT for Isomeric Structures. Data is illustrative and based on findings for S2F2 isomers. chemmethod.com

| Parameter | Isomer 1 (e.g., C2 symmetry) | Isomer 2 (e.g., CS symmetry) | Unit |

|---|---|---|---|

| ΔH (Enthalpy Difference) | -13.06 | Reference | kcal/mol |

| ΔG (Gibbs Free Energy Difference) | -13.07 | Reference | kcal/mol |

| HOMO-LUMO Gap | 0.4321 | 0.3966 | a.u. |

| Chemical Hardness (η) | 0.2161 | 0.1983 | a.u. |

Quantum Chemical Approaches to Reactivity and Reaction Mechanisms

Quantum chemical calculations are indispensable tools for exploring the reactivity of molecules like this compound and charting the intricate pathways of their chemical transformations.

Elucidation of Reaction Pathways and Transition States

Understanding a chemical reaction requires identifying all transient species, including intermediates and, most importantly, transition states. beilstein-journals.org DFT calculations are widely used to map the potential energy surface of a reaction, revealing the energetic barriers (activation energies) and the geometries of the transition states that connect reactants to products. beilstein-journals.orgmdpi.com

For this compound, several reaction types could be computationally investigated. For example, in a nucleophilic aromatic substitution (SNAr) reaction, the fluorine atom could be displaced by a nucleophile. A computational study would model the formation of the Meisenheimer complex intermediate and the subsequent transition state for fluoride (B91410) elimination. d-nb.info The calculated activation energy would predict the feasibility of the reaction. Studies on similar systems, such as the Ullmann-type coupling of 2-fluoro-4-iodoaniline, have successfully used DFT to calculate potential energy profiles and analyze the strain and interaction energies within the transition state structures, demonstrating how substituents influence the activation energy. mdpi.com

Furthermore, advanced computational techniques like the Artificial Force Induced Reaction (AFIR) method can be employed for an automated and exhaustive exploration of conceivable reaction pathways without prior assumptions, which is a powerful tool for discovering novel reactions and mechanisms. chemrxiv.orgnih.gov Such an approach applied to this compound could uncover unexpected reactivity patterns.

Investigations of Nitrogen-Centered Radical Formation and Reactivity

The formation and reactivity of nitrogen-centered radicals (NCRs) are of significant interest in synthetic chemistry. acs.org For this compound, a nitrogen-centered aminyl radical can be generated through the homolytic cleavage of the N-H bond. This process can be initiated thermally, photochemically, or through a single-electron transfer (SET) from a redox-active species. acs.orgnih.gov

Once formed, the reactivity of the 4-fluoro-N-(isobutyl)anilinyl radical is governed by a combination of electronic and steric factors. Computational studies are essential for understanding these properties. DFT calculations can determine the spin density distribution, which indicates the localization of the unpaired electron, and the radical's thermodynamic stability. acs.orgnrel.gov

A key aspect of reactivity is whether the radical behaves as a nucleophile or an electrophile. This is influenced by the substituents on the aniline. The electron-withdrawing fluoro group on the aromatic ring would increase the electrophilicity of the radical, while the electron-donating N-isobutyl group would increase its nucleophilicity. Computational studies on intramolecular radical additions to substituted anilines have shown that substitution at the nitrogen atom is crucial in determining the reaction rate. beilstein-journals.org For instance, N-phenyl substitution leads to faster radical addition than N-methyl substitution. beilstein-journals.org The bulky isobutyl group would also exert a significant steric influence on the approach to the radical center.

These computational models can predict the outcomes of reactions involving this radical, such as its addition to π-systems or its use in C-H amination reactions. acs.org The table below, based on a computational study of similar aniline radicals, illustrates how DFT can be used to predict the kinetics and thermodynamics of such radical reactions. beilstein-journals.org

Table 2: Calculated Kinetic and Thermodynamic Data for Intramolecular Radical Addition of N-Substituted Anilines. Data adapted from a computational study on related systems at 40 °C. beilstein-journals.org

| N-Substituent | ΔG‡ (Activation Free Energy) | krel (Relative Rate Constant) | ΔGR (Reaction Free Energy) |

|---|---|---|---|

| H | 11.4 kcal/mol | 1.0 | -16.1 kcal/mol |

| Methyl | 13.6 kcal/mol | 0.02 | -16.9 kcal/mol |

| Phenyl | 10.7 kcal/mol | 3.2 | -18.0 kcal/mol |

Chemical Reactivity and Transformation Mechanisms of 4 Fluoro N 2 Methylpropyl Aniline

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

Conversely, the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. nih.govnist.gov The fluorine atom in 4-Fluoro-N-(2-methylpropyl)aniline can act as a leaving group, particularly when the ring is further activated by strong electron-withdrawing substituents or under specific reaction conditions. nist.gov The success of such reactions often depends on the nature of the nucleophile and the reaction medium. nih.gov

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a key center of reactivity. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character to the molecule. chemistrysteps.com

As a base, the amine can accept a proton to form an ammonium (B1175870) salt. The basicity of this compound is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating isobutyl group increases the electron density on the nitrogen, while the electron-withdrawing fluorine atom on the ring decreases it. chemistrysteps.com

The nucleophilicity of the secondary amine allows it to react with a variety of electrophiles. For instance, it can undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form tertiary amines and amides, respectively. msu.edu The reactivity in these reactions is generally higher for secondary amines compared to primary amines. masterorganicchemistry.com Studies on the arylsulfonylation of N-isobutylaniline derivatives have shown that the reaction rate is influenced by the electronic properties of both the amine and the sulfonyl chloride. researchgate.netresearchgate.net

The secondary amine can also participate in catalytic reactions. For example, it can be a substrate in N-alkylation reactions using alcohols as alkylating agents, catalyzed by iridium complexes. rsc.org It has also been used in intermolecular hydroaminoalkylation reactions of propadiene, although with slower reaction rates compared to other N-alkyl anilines. d-nb.info

Radical Reactions Involving the Aniline (B41778) Moiety

The aniline moiety of this compound can participate in radical reactions. The carbonate radical, for instance, can oxidize aniline and its derivatives to form anilino radicals. ias.ac.in The rate of this reaction is influenced by the substituents on the aniline ring; electron-donating groups tend to increase the reaction rate. ias.ac.in

The formation of aniline radical cations has also been studied. acs.org These species are important in understanding the redox properties of anilines. Furthermore, nitrogen-centered radicals, including aminyl and aminium radicals, are versatile intermediates in organic synthesis. acs.org These radicals can undergo various transformations, including intermolecular addition to π-systems, which is a powerful method for C-N bond formation. acs.org

Computational studies on the intramolecular radical addition to substituted anilines have shown that polar effects are crucial. beilstein-journals.org The reaction is favored when an electrophilic radical reacts with a nucleophilic arene. The nature of the substituent on the nitrogen atom also plays a significant role, with different groups affecting the reaction rate. beilstein-journals.org Radical perfluoroalkylation of aniline derivatives has been achieved using visible light photocatalysis, offering a mild and environmentally friendly method for introducing perfluoroalkyl groups. researchgate.net

Chemical Transformations in Complex Synthetic Pathways (e.g., Heterocyclic Annulation)

This compound and similar N-substituted anilines are valuable building blocks in the synthesis of complex molecules, particularly N-containing heterocycles. rsc.org The reactivity of both the aromatic ring and the secondary amine allows for various cyclization strategies.

One common approach involves the annulation of a new ring onto the aniline core. For example, substituted anilines can be used in the synthesis of quinazolines, a class of biologically active heterocycles. arabjchem.org This can be achieved through various catalytic methods, including rhodium-catalyzed C-H bond activation and annulation reactions. arabjchem.org Palladium-catalyzed three-component reactions involving anilines, aryl boronic acids, and other reagents have also been developed for the synthesis of quinazolines. arabjchem.org

The synthesis of indoles, another important heterocyclic scaffold, can also involve N-substituted anilines. For instance, the coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization, yields 3-iodoindoles. acs.org Furthermore, aniline N-oxides, which can be derived from anilines, are useful precursors for synthesizing tetrahydroquinolines and indoles. udel.edu

The Smiles rearrangement offers a pathway to synthesize N-substituted anilines from phenols, which can then be used in further synthetic transformations. derpharmachemica.com Additionally, three-component benzannulation reactions using substituted anilines can lead to the formation of meta-substituted hetarylanilines. beilstein-journals.org

Below is a table summarizing some of the reactions involving this compound and related compounds:

| Reaction Type | Reactants | Products | Catalyst/Conditions |

| N-Alkylation | This compound, Alcohol | N-alkylated aniline | Iridium complex rsc.org |

| Arylsulfonylation | N-isobutylaniline derivatives, 3-nitrobenzenesulfonyl chloride | N-arylsulfonylated anilines | Propan-2-ol, 298 K researchgate.net |

| Hydroaminoalkylation | N-isobutylaniline, Propadiene | Allylamine | Titanium catalyst d-nb.info |

| Radical Oxidation | Substituted anilines, Carbonate radical | Anilino radical | Flash photolysis ias.ac.in |

| Heterocyclic Annulation | o-substituted anilines, CO2/H2 | N-containing heterocycles | Cobalt catalyst rsc.org |

| Indole Synthesis | N,N-dialkyl-o-iodoanilines, Terminal acetylenes | 3-Iodoindoles | Pd/Cu catalyst, I2 acs.org |

Emerging Applications of 4 Fluoro N 2 Methylpropyl Aniline in Chemical Sciences

Role as a Key Intermediate and Building Block in Organic Synthesis

4-Fluoro-N-(2-methylpropyl)aniline, also known as 4-fluoro-N-isobutylaniline, serves as a crucial building block and key intermediate in organic synthesis. smolecule.comlookchem.com Its structure is particularly valuable for constructing more complex molecules, especially in the fields of medicinal chemistry and agrochemicals. The presence of the fluorine atom can enhance metabolic stability and modulate the electronic properties of target molecules, while the secondary amine provides a reactive site for further functionalization. acs.org

The utility of N-alkylated anilines as foundational structures is well-established for creating agrochemicals, pharmaceuticals, functional materials, and various natural products. rsc.org For instance, the related compound 3-isobutylaniline (B1602854) is recognized as a useful intermediate for producing agricultural and horticultural acaricides. Similarly, 4-fluoroaniline (B128567) derivatives are employed in the synthesis of bioactive compounds. For example, they are precursors for quinoline (B57606) derivatives, a class of heterocyclic compounds with significant pharmacological activities. ekb.eg

The synthesis of N-alkylated anilines can be achieved through various methods, including the N-alkylation of anilines with alcohols. arkat-usa.org Specifically, a compound closely related to the subject of this article, 4-ethyl-N-isobutylaniline, has been synthesized by reacting 4-ethylaniline (B1216643) with isobutanol, demonstrating a practical route to this class of compounds. rsc.org The synthesis of complex N-alkylated anilines is also possible through methods like the tantalum-catalyzed hydroaminoalkylation of olefins. Furthermore, derivatives such as 3-Chloro-4-fluoro-N-(2-methylpropyl)aniline are available, indicating that the core structure can be readily modified to create a diverse range of building blocks for specific synthetic targets. ambeed.comuib.no

The table below summarizes key reactions where fluoroaniline (B8554772) derivatives serve as intermediates.

| Precursor(s) | Reagents/Conditions | Product Type | Application Area |

| 4-Fluoroaniline, Benzaldehyde | Microwave irradiation | N-benzylidene-4-fluoroaniline (Schiff Base) | Intermediate for bioactive compounds semanticscholar.org |

| 4-Ethylaniline, Isobutanol | Catalytic hydrogen autotransfer | 4-Ethyl-N-isobutylaniline | N-alkylated amines rsc.org |

| 2-Fluoroaniline (B146934), Benzyl (B1604629) alcohol | Iridium/graphene catalyst | (2-Fluorophenyl)benzylamine | C-N bond formation nih.gov |

| 4-Fluoronitrobenzene, Aldehyde/Ketone | Catalytic hydrogenation (e.g., Pt/C) | N-Alkyl-4-fluoroaniline | Industrial synthesis |

Exploration in Materials Science for Functional Properties

The field of materials science continually seeks new organic molecules with specific functional properties for advanced applications. scirp.org N-alkylated and fluorinated anilines are among the classes of compounds being explored for their potential in creating novel materials, such as specialty polymers and dyes. The incorporation of fluorine into organic molecules is a well-known strategy to tailor properties like thermal stability and electronic characteristics. rsc.org

Evaluation for Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching. bohrium.com Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. Anilines and their derivatives are often studied in this context.

Research has shown that halogenated aniline (B41778) oligomers are promising candidates for NLO applications. ccsenet.orgccsenet.org Theoretical studies on aniline and its halogenated derivatives indicate that fluorination can significantly impact the first hyperpolarizability (β), a key measure of a molecule's second-order NLO activity. ccsenet.orgbohrium.com For instance, calculations have shown that a pernigraniline hexamer containing fluorine and dimethylamine (B145610) substituents can exhibit a high dynamic β hyperpolarizability. ccsenet.org

Schiff bases derived from fluoroanilines are another class of compounds investigated for their NLO properties. ekb.eggrowingscience.comgsconlinepress.com The formation of an imine bond (-C=N-) extends the π-conjugation, which can enhance the NLO response. growingscience.com Studies on Schiff bases derived from fluoroaniline and various aldehydes have been conducted to evaluate their potential as NLO materials. semanticscholar.orgnih.gov The NLO properties of such compounds are typically evaluated using techniques like the Z-scan method to determine parameters such as the nonlinear refractive index (n₂) and third-order susceptibility (χ(3)).

The table below presents findings from computational studies on the NLO properties of related aniline derivatives.

| Compound/System | Computational Method | Key Finding | Potential Application |

| Fluorinated Aniline Derivatives | DFT (B3LYP/6–311+G(2d,p)) | Improved NLO properties confirmed, indicating potential in photoelectric technology. bohrium.com | Photoelectric Technology |

| Halogenated Aniline Oligomers | AM1/TDHF | Pernigraniline hexamer with fluorine shows the highest first hyperpolarizability (β). ccsenet.org | Second-Order NLO Materials |

| Difluorobenzyl Derivatives | DFT (B3LYP/6–311+G(2d,p)) | A derivative (FBBP) exhibited a high hyperpolarizability (βtot) value of 518.91 a.u. bohrium.com | Nonlinear Optics |

While direct experimental data on the NLO properties of this compound is not extensively documented, the existing research on structurally similar fluorinated anilines and their Schiff base derivatives suggests that it is a promising candidate for further investigation in the field of nonlinear optics.

Development as Ligands in Homogeneous and Heterogeneous Catalysis

N-alkylated amines and aniline derivatives are important in the field of catalysis, often serving as ligands that coordinate with metal centers to form active catalysts. rsc.orgacs.org These ligands can influence the catalyst's activity, selectivity, and stability. ambeed.combldpharm.com The development of new catalytic systems is essential for creating efficient and environmentally benign synthetic methods, such as the N-alkylation of amines using alcohols via hydrogen autotransfer, a process often catalyzed by transition metal complexes. arkat-usa.orgnih.gov

While this compound itself has not been extensively reported as a ligand, its structural motifs are present in compounds used in catalytic applications. For example, palladium-catalyzed N-alkylation reactions are widely used for synthesizing amines, and the nature of the amine substrate/ligand is critical. rsc.org Research on pyrazole-based palladacycles has shown their effectiveness as pre-catalysts for the N-alkylation of various amines, including fluoroanilines, using alcohols as the alkylating agents. hbni.ac.in

Furthermore, iridium complexes are also effective catalysts for the N-alkylation of amines. nih.gov For instance, an iridium/graphene catalyst has been used to promote the reaction between 2-fluoroaniline and benzyl alcohol, yielding the N-alkylated product with high efficiency. nih.gov This demonstrates that fluoroaniline derivatives are suitable substrates and components within these catalytic cycles. Metal complexes derived from Schiff bases, including those from fluoro-benzohydrazide, have also been investigated for their catalytic activities in oxidation reactions of anilines. mdpi.com Given these precedents, this compound represents a potential candidate for development as a ligand in novel catalytic systems for various organic transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-Fluoro-N-(2-methylpropyl)aniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of 4-fluoroaniline with 2-methylpropyl bromide. A base (e.g., KCO) is used to deprotonate the aniline, and the reaction is refluxed in a polar aprotic solvent like DMF. Purification involves distillation or column chromatography .

- Optimization : Yield improvements (70–85%) are achieved by adjusting the molar ratio of reactants (1:1.2 aniline:alkyl halide), reaction time (12–24 hours), and temperature (80–100°C). Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics .

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of this compound?

- NMR Analysis : H NMR should show a singlet for the N-bound 2-methylpropyl group (δ 1.0–1.2 ppm) and aromatic protons (δ 6.5–7.2 ppm). F NMR confirms para-fluorine substitution (δ −110 to −120 ppm) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS (m/z ≈ 195 [M+H]+) verify purity (>95%) and molecular weight .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in lab settings?

- Solubility : Soluble in organic solvents (e.g., DCM, ethanol) but poorly soluble in water. LogP ≈ 2.8, indicating moderate lipophilicity .

- Stability : Sensitive to light and oxygen; store under inert gas (N) at −20°C. Degradation products include oxidized amines and fluorobenzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.